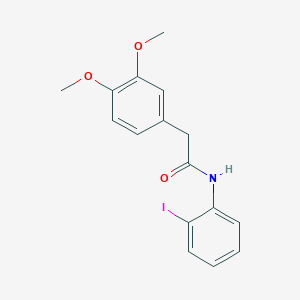
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide is an organic compound that features both methoxy and iodine substituents on its phenyl rings. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-iodoaniline.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-iodoaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The iodine substituent can be reduced to form a hydrogenated product.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenylacetamides.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide involves its interaction with specific molecular targets. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(2-bromophenyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-chlorophenyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide is unique due to the presence of the iodine substituent, which can significantly affect its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles and reaction pathways.
Properties
Molecular Formula |
C16H16INO3 |
|---|---|
Molecular Weight |
397.21 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-16(19)18-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
MSONRMRSVHZIBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















